molecular formula C17H15N3O2S B4669143 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide

2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide

Cat. No. B4669143
M. Wt: 325.4 g/mol
InChI Key: KIHUOPMOUAMFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide, commonly known as Furosemide, is a potent diuretic drug that is widely used to treat edema and hypertension. Furosemide belongs to the class of loop diuretics that act on the thick ascending limb of the loop of Henle in the kidney to inhibit sodium and chloride reabsorption. This results in increased urine output and decreased fluid accumulation in the body. Furosemide is also used in the treatment of congestive heart failure, liver cirrhosis, and kidney disease.

Mechanism of Action

Furosemide acts by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle. This results in the inhibition of sodium, chloride, and potassium reabsorption, leading to increased urine output and decreased fluid accumulation in the body. Furosemide also has a vasodilatory effect, which contributes to its antihypertensive action.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects. It decreases plasma volume, cardiac output, and systemic vascular resistance. It also decreases pulmonary capillary wedge pressure and left ventricular end-diastolic pressure. Furosemide increases the excretion of sodium, chloride, and potassium, and decreases the excretion of calcium and magnesium. It also increases the excretion of uric acid, leading to a potential risk of gout.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages for use in laboratory experiments. It is a well-established and widely used drug with a known mechanism of action. It is also relatively inexpensive and readily available. However, there are some limitations to its use. Furosemide can have variable effects depending on the patient's renal function, electrolyte balance, and other factors. In addition, its use can lead to potential side effects, such as hypotension, electrolyte imbalances, and ototoxicity.

Future Directions

There are several potential future directions for research on Furosemide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its side effects. Another area of research is the investigation of its potential use in the treatment of other medical conditions, such as brain edema or spinal cord injury. Additionally, more research is needed to better understand the effects of Furosemide on electrolyte balance and other physiological processes.

Scientific Research Applications

Furosemide has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to be effective in the treatment of various medical conditions, including edema, hypertension, and congestive heart failure. Furosemide is also used in the management of acute renal failure and hypercalcemia. In addition, it has been investigated for its potential use in the treatment of cerebral edema and traumatic brain injury.

properties

IUPAC Name

2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-5-2-3-6-13(12)19-16(21)11-23-17-18-9-8-14(20-17)15-7-4-10-22-15/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHUOPMOUAMFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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